N-(7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide
Description
N-(7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide is a synthetic organic compound. It features a chromenyl group, a pyrazolyl group, and a pyrrolidine carboxamide moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2/c1-20(2)10-16(15-7-6-14(21)9-18(15)27-20)23-19(26)25-8-4-5-17(25)13-11-22-24(3)12-13/h6-7,9,11-12,16-17H,4-5,8,10H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPBLSDLSSTBPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=C(C=C2)F)NC(=O)N3CCCC3C4=CN(N=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Chromenyl Intermediate: Starting with a fluorinated benzaldehyde, undergoes a cyclization reaction to form the chromenyl core.
Introduction of the Pyrazolyl Group: The chromenyl intermediate reacts with a pyrazole derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Formation of the Pyrrolidine Carboxamide: The final step involves coupling the intermediate with a pyrrolidine carboxylic acid derivative using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and reagent concentrations are optimized for maximum yield and purity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form quinone derivatives.
Reduction: The pyrazolyl group can be reduced under hydrogenation conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted chromenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for various diseases.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Gene Expression: Influence transcription factors and gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide: can be compared with other chromenyl-pyrazolyl-pyrrolidine derivatives.
Other Fluorinated Chromenyl Compounds: Such as this compound.
Uniqueness
Structural Features: The presence of the fluorine atom and the specific arrangement of the chromenyl, pyrazolyl, and pyrrolidine groups.
Biological Activity: Unique interactions with biological targets due to its specific structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
